![molecular formula C20H22N4O4S2 B6575585 methyl 5-[({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate CAS No. 1105252-66-1](/img/structure/B6575585.png)
methyl 5-[({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate
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Overview
Description
The compound “methyl 5-[({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate” is a complex organic molecule. Unfortunately, there is limited specific information available about this exact compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of various techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The process typically involves designing and synthesizing a series of novel compounds based on a specific molecular structure .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . These techniques allow for the identification of the various functional groups and overall structure of the molecule .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with aryl or vinyl halides using a palladium catalyst. The compound’s organoboron moiety makes it an excellent candidate for SM coupling. Its mild reaction conditions, functional group tolerance, and environmentally benign nature contribute to its widespread use in synthetic chemistry .
Heterocyclic Medicinal Scaffolds
Compounds containing the 1,2,3-triazole moiety have demonstrated diverse biological activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer effects. The presence of the 1,2,3-triazole ring in our compound suggests potential therapeutic applications .
Antiviral Activity
Certain indole derivatives, including those with a 1,2,3-triazole moiety, exhibit antiviral properties. Our compound’s structure aligns with this trend. Specifically, it may be worth investigating its activity against RNA and DNA viruses, such as Coxsackie B4 virus .
α1-Adrenergic Receptor Affinity
Compound 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole (a close analog) has shown high α1-adrenergic receptor affinity. Our compound may share similar properties, making it relevant for potential pharmaceutical applications .
Antitubercular Agents
Given the compound’s unique structure, it could be explored as an antitubercular agent. Modifications to its side chains might enhance its efficacy against Mycobacterium tuberculosis .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on the similar structure, it can be inferred that it might interact with its targets (like alpha1-adrenergic receptors) and induce changes in the cellular processes . The exact interaction and the resulting changes would need further experimental validation.
Biochemical Pathways
Compounds with similar structures have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in neuroprotection and anti-neuroinflammatory responses .
Pharmacokinetics
Compounds with similar structures have shown promising pharmacokinetic profiles, with good absorption, distribution, metabolism, and excretion (adme) properties . These properties significantly impact the bioavailability of the compound and its therapeutic potential .
Result of Action
Compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
properties
IUPAC Name |
methyl 5-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-26-16-6-4-3-5-15(16)23-9-11-24(12-10-23)19-21-22-20(30-19)29-13-14-7-8-17(28-14)18(25)27-2/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHDEFFKGJBUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC4=CC=C(O4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate |
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